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The AleCardio clinical trial was a significant phase 3 study designed to evaluate the potential of
the dual peroxisome proliferator-activated receptor (PPAR) agonist, aleglitazar, in reducing
cardiovascular morbidity and mortality. This guide provides a detailed comparison of the
findings from the AleCardio trial, supported by experimental data and protocols, for
researchers, scientists, and drug development professionals.

Aleglitazar was developed as a dual PPARa and PPARYy agonist, a class of drugs intended to
synergistically manage both lipid levels and glucose control.[1] Activation of PPARa primarily
influences lipid metabolism, while PPARYy activation improves insulin sensitivity.[1][2] Pre-
clinical and phase Il studies of aleglitazar showed promising results in improving glycemic
control and lipid profiles, suggesting a potential for reducing cardiovascular risk in patients with
type 2 diabetes.[3][4][5]

The AleCardio Trial: An Overview

The AleCardio trial was a multicenter, randomized, double-blind, placebo-controlled study
involving 7,226 patients with type 2 diabetes who had recently experienced an acute coronary
syndrome (ACS).[6][7] The trial was conducted across 720 hospitals in 26 countries.[6]
Participants were randomized to receive either 150 pg of aleglitazar daily or a placebo, in
addition to standard medical therapy.[6][8]

The primary efficacy endpoint was the time to the first occurrence of a major adverse
cardiovascular event (MACE), a composite of cardiovascular death, nonfatal myocardial
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infarction, or nonfatal stroke.[6][8] Key safety endpoints included hospitalization due to heart
failure and changes in renal function.[6]

However, the trial was terminated prematurely by the Data and Safety Monitoring Board
(DSMB) after a median follow-up of 104 weeks.[6][9] The termination was due to a
determination of futility for the primary efficacy endpoint and an increase in the rate of specific
safety concerns.[9][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the AleCardio clinical trial,
comparing the aleglitazar group with the placebo group.

Table 1: Primary Efficacy Endpoint and Components

Aleglitazar .
Placebo Group Hazard Ratio
Outcome Group P-value
(n=3,610) (95% CI)
(n=3,616)
Primary
Composite 344 (9.5%) 360 (10.0%) 0.96 (0.83-1.11) 0.57
Endpoint
Cardiovascular
158 (4.4%) 151 (4.2%) 1.05 (0.85-1.31)  0.64
Death
Nonfatal
Myocardial 149 (4.1%) 164 (4.5%) 0.91 (0.73-1.13)  0.39
Infarction
Nonfatal Stroke 47 (1.3%) 55 (1.5%) 0.86 (0.59-1.25) 0.43

Data sourced
from Lincoff et
al., JAMA, 2014.

[6]

Table 2: Key Safety Endpoints
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Aleglitazar Group

Placebo Group

Adverse Event P-value
(n=3,616) (n=3,610)
Hospitalization for
) 124 (3.4%) 101 (2.8%) 0.14
Heart Failure
Renal Dysfunction 267 (7.4%) 99 (2.7%) <0.001
Gastrointestinal
86 (2.4%) 63 (1.7%) 0.03

Hemorrhages

Bone Fractures

Not specified in

primary publication

Not specified in

primary publication

Data sourced from

Lincoff et al., JAMA,
2014.[6] Other reports

noted bone fractures

as a safety concern
leading to trial

termination.[10]

Table 3: Effects on Glycemic and Lipid Parameters (Pooled data from other Phase lll trials)
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Parameter Aleglitazar Placebo

) Statistically significant
Change in HbAlc -

reduction
Change in HOMA-IR Beneficial changes -
Lipid Profile Beneficial changes -
Change in Body Weight +1.37 kg -0.53 kg
Hypoglycemia 7.8% 1.7%

This data is from a pooled
analysis of three other phase
Il trials, not the AleCardio trial
itself, but provides context on
aleglitazar's metabolic effects.
[12] A meta-analysis also
confirmed that aleglitazar
significantly improved HbAlc,
HDL-cholesterol, and
triglycerides compared to

placebo or pioglitazone.[13]

Experimental Protocols

Study Design: The AleCardio trial was a phase 3, multicenter, randomized, double-blind,
placebo-controlled study.[8]

Patient Population: The study enrolled 7,226 patients with type 2 diabetes mellitus who had
been hospitalized for an acute coronary syndrome (myocardial infarction or unstable angina).
[7] Key exclusion criteria included symptomatic heart failure (New York Heart Association class
[I-1V), hospitalization for heart failure within the previous year, severe peripheral edema, and an
estimated glomerular filtration rate (eGFR) below 45 mL/min/1.73 m2.[2][14]

Intervention: Patients were randomized on a 1:1 basis to receive either a daily oral dose of 150
pg of aleglitazar or a matching placebo.[6] This was administered in addition to standard
medical care for ACS and type 2 diabetes.[8]
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Data Collection and Follow-up: Patients were scheduled for follow-up visits at least every three
months during the first year and every six months thereafter.[15] The planned duration of the
trial was until at least 950 primary endpoint events had occurred and patients had been
followed for a minimum of 2.5 years.[6][8]

Endpoints: The primary efficacy endpoint was a composite of time to cardiovascular death,
nonfatal myocardial infarction, or nonfatal stroke.[6] The principal safety endpoints were
hospitalization due to heart failure and changes in renal function, specifically monitoring for
renal dysfunction.[6]

Visualizations

The following diagrams illustrate the signaling pathway of aleglitazar, the experimental
workflow of the AleCardio trial, and the logical relationship of the primary composite endpoint.

Caption: Aleglitazar's dual activation of PPARa and PPARY.
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Caption: Experimental workflow of the AleCardio clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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